molecular formula C8H16O2 B1280460 3,3-dimethylhexanoic Acid CAS No. 90808-83-6

3,3-dimethylhexanoic Acid

Cat. No. B1280460
CAS RN: 90808-83-6
M. Wt: 144.21 g/mol
InChI Key: RXGNLXFTAIDOBZ-UHFFFAOYSA-N
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Description

3,3-Dimethylhexanoic acid is a branched-chain carboxylic acid that is not directly discussed in the provided papers. However, related compounds with similar structures have been synthesized and analyzed, which can provide insights into the properties and reactivity of 3,3-dimethylhexanoic acid. For instance, the synthesis of 2,2-dimethylolheptanoic acid involves the oxidation of an aldehyde precursor, which could be analogous to potential synthetic routes for 3,3-dimethylhexanoic acid . Additionally, the study of 3-germyl-3,3-dimethylpropionic acid derivatives reveals information about the crystal structures and hydrogen bonding patterns that could be relevant to the dimethylhexanoic acid structure .

Synthesis Analysis

The synthesis of compounds structurally related to 3,3-dimethylhexanoic acid involves various chemical reactions. For example, the synthesis of 2-amino-3-hydroxy-4,5-dimethylhexanoic acid diastereomers starts with a reaction of Garner's aldehyde with a lithiated compound, followed by hydrogenation and several other steps to yield the final product . Similarly, 3-methoxyhexanoic acid is prepared from an ester precursor using nucleophilic substitution reactions . These methods could potentially be adapted for the synthesis of 3,3-dimethylhexanoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 3,3-dimethylhexanoic acid has been determined using various spectroscopic techniques. For instance, the structure of 3-(2-amino-2-oxoethyl)-5-methylhexanoic acid was determined by single crystal X-ray diffraction, revealing a Y-shaped structure with specific dihedral angles . The crystal structures of germyl-substituted propionic acid derivatives also provide information on the geometries around the central atoms and the formation of dimers through hydrogen bonding . These findings can be extrapolated to predict the molecular geometry and potential dimerization of 3,3-dimethylhexanoic acid.

Chemical Reactions Analysis

The reactivity of molecules similar to 3,3-dimethylhexanoic acid has been studied through various analyses. For example, bond dissociation energy calculations for AOEMHA suggest insights into degradation properties via autoxidation mechanisms . The synthesis of related compounds involves reactions such as intramolecular cyclization and oxidation, which could also be relevant to the chemical behavior of 3,3-dimethylhexanoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide a basis for understanding those of 3,3-dimethylhexanoic acid. The nonlinear optical properties of AOEMHA, for instance, are significant, suggesting potential applications in materials science . The conformational analysis of 3,3-dimethylhexane indicates the existence of multiple molecular conformations, which could imply similar flexibility in the structure of 3,3-dimethylhexanoic acid . The synthesis and characterization of 2,2-dimethylolheptanoic acid, including its yield and optimal reaction conditions, offer a template for the synthesis and properties of 3,3-dimethylhexanoic acid .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques: The synthesis of 3-methoxyhexanoic acid, a compound related to 3,3-dimethylhexanoic acid, has been explored using different methylation reagents. This research provides insights into the synthesis techniques and optimal conditions for similar compounds (Han Jianrong, 2013).
  • Corrosion Inhibition: Schiff's bases derived from lysine and aromatic aldehydes, including hexanoic acid derivatives, have been evaluated as corrosion inhibitors for mild steel. This indicates a potential application of 3,3-dimethylhexanoic acid in materials science and corrosion prevention (Gupta et al., 2016).

Biochemical and Medicinal Applications

  • Cyclodepsipeptide Synthesis: In the field of medicinal chemistry, the synthesis of amino acids like 2-amino-3-hydroxy-4,5-dimethylhexanoic acid, a structurally related compound to 3,3-dimethylhexanoic acid, has been significant for the total synthesis of cyclodepsipeptide homophymine A, highlighting its importance in pharmaceutical synthesis (Ohtaka et al., 2013).

Material Science and Catalysis

  • Complexation Studies: Complexation studies involving Cm(III) and Eu(III) with dimethylhexanoic acid derivatives have been conducted, suggesting its utility in the field of coordination chemistry and material science (Bremer et al., 2013).
  • Catalytic Applications: Research on carbene reactions catalyzed by Rh porphyrins using 3,3-dimethyl-5-phenylhex-5-en-2-one, a compound related to 3,3-dimethylhexanoic acid, indicates potential applications in catalysis and organic synthesis (Gorin et al., 2013).

Environmental and Green Chemistry

  • Diffusion Dialysis and Acid Recovery: 3,3-dimethylhexanoic acid and its derivatives have been studied in the context of diffusion dialysis for acid recovery, indicating its relevance in environmental engineering and green chemistry processes (Irfan et al., 2018).

Safety And Hazards

When handling 3,3-Dimethylhexanoic Acid, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of a spill or leak, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

3,3-dimethylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-5-8(2,3)6-7(9)10/h4-6H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGNLXFTAIDOBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463632
Record name 3,3-dimethylhexanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-dimethylhexanoic Acid

CAS RN

90808-83-6
Record name 3,3-dimethylhexanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 3,3-dimethylhexanoate (from above) (280 g, 1.63 mol), ethyl alcohol (400 mL) and aqueous sodium hydroxide solution (98 g, 2.45 mol, in 200 mL of water) were added to a 2-L round flask equipped with a stirring bar. The solution was then heated to refluxing temperature and stirred for 24 hours. After the reaction was finished, most of the solvents were removed by evaporation. The residue was taken up in 500 mL of ice water. It was then acidified to pH=3 with HCl (10%, w. ˜500 mL). The mixture was extracted with MTBE (3×500 mL). The combined MTBE extracts were washed with brine (2×50 mL) and dried over magnesium sulfate (˜40 g). The drying reagent was filtered and the MTBE was removed to give 223 g of 3,3-dimethylhexanoic acid (yield 95.1%). 1H NMR (CDCl3/300 MHz): δ2.25(s, 2H), 1.32-1.26(m, 4H), 1.02(s, 6H), 0.90(m, 3H) ppm; 13C NMR (CDCl3/300 MHz): δ179.0, 45.8, 44.6, 33.2, 27.2, 17.5, 14.8 ppm; MS 162 (M++NH4+).
Quantity
280 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
G Payne - The Journal of Organic Chemistry, 1959 - ACS Publications
Under mildly alkaline conditions (pH ca. 9), using excess hydrogen peroxide and adding alkali continuously to neutralize the acidic product, there was obtained a 26% yield of crude a, y…
Number of citations: 22 pubs.acs.org
J Barker, SL Cook, ME Lasterra-Sánchez… - Journal of the Chemical …, 1992 - pubs.rsc.org
Addition of methyllithium followed by tertiary haloalkanes to readily available and air-stable (methyl 2-acetamidoacrylate)tricarbonyliron(0)1, gives protected β,β,β-trialkyl α-amino acids …
Number of citations: 4 pubs.rsc.org
IK Kim, SK Kang, JH Hong - Journal of the Korean Chemical …, 1986 - koreascience.kr
A stereoselective synthesis of 3-phenoxybenzyl (${\pm} $)-cis and trans-3-(2, 2-dichlorovinyl)-2, 2-dimethyl-1-cyclopropanecarboxylic acid starting from readily available 2-methyl-3-…
Number of citations: 2 koreascience.kr
J Barker, SL Cook, ME Lasterra-Sánchez… - Inorganica chimica …, 1994 - Elsevier
(Methyl 2-acetamidoacrylate)tricarbonyliron(0) (3) reacts with 2 equivalents of methyllithium to give methyl N-acetylalaninate (4) and 2-acetamido-4-oxopentanoate (5) when the …
Number of citations: 5 www.sciencedirect.com
H Chua, HF Peter, W Lo, SN Sin - Science of the total environment, 2001 - Elsevier
Xenobiotic branched carboxylic acids (BCAs) discharged by industries are often persistent in biological wastewater treatment systems and end up in water and sediments. In this study, …
Number of citations: 9 www.sciencedirect.com
PE Minkler, MSK Stoll, ST Ingalls, CL Hoppel - Molecular Genetics and …, 2017 - Elsevier
While selectively quantifying acylcarnitines in thousands of patient samples using UHPLC–MS/MS, we have occasionally observed unidentified branched-chain C8 acylcarnitines. Such …
Number of citations: 8 www.sciencedirect.com
J Vozza - The Journal of Organic Chemistry, 1959 - ACS Publications
7-Butyrolactone and Phenylmagnesium Page 1 720 NOTES vol. 24 in the cold for 3 hr. and then allowed to warm to room temperature over a 3-hr. period. After dilution with 1 1. of water, …
Number of citations: 30 pubs.acs.org
A Viola, EJ Iorio, KKN Chen, GM Glover… - Journal of the …, 1967 - ACS Publications
The vapor-phase thermolyses of 3-hydroxy-l, 5-hexadienes result in rearrangement to A5-unsaturated carbonyl compounds and in the formation of cleavage products. Based on a …
Number of citations: 61 pubs.acs.org
TN Brown, F Wania - Environmental Science & Technology, 2008 - ACS Publications
A large and ever-increasing number of chemicals are used in commerce, and researchers and regulators have struggled to ascertain that these chemicals do not threaten human health …
Number of citations: 202 pubs.acs.org
JB Hendrickson, WA Wolf - The Journal of Organic Chemistry, 1968 - ACS Publications
For synthetic purposes, introduction of the diazo function at methylene positions flanked by two carbonyl groups proceeds smoothly with tosyl azide-sodium hydride or p-…
Number of citations: 193 pubs.acs.org

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